8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Description
8-(4-Isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-dione derivative characterized by a 3-methyl group at position 3, a phenethyl substituent at position 7, and a 4-isobutylpiperazine moiety at position 6. The purine-dione core facilitates interactions with biological targets such as serotonin (5-HT) and dopamine (D2) receptors, while the isobutylpiperazine and phenethyl groups modulate lipophilicity, solubility, and binding specificity .
Properties
IUPAC Name |
3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-16(2)15-26-11-13-27(14-12-26)21-23-19-18(20(29)24-22(30)25(19)3)28(21)10-9-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFAOQSHVPARNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and its specific arrangement of functional groups that contribute to its biological activity. The presence of the isobutylpiperazine moiety is particularly significant as it may influence receptor binding and activity.
Research indicates that compounds similar to 8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione may interact with various neurotransmitter systems. Notably, piperazine derivatives have shown inhibition of human acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Pharmacological Effects
The biological activities associated with this compound include:
- Neuroprotective Effects : Inhibition of AChE can lead to increased acetylcholine levels, which may enhance cognitive function.
- Antidepressant Activity : Some studies suggest that similar purine derivatives exhibit mood-enhancing properties through modulation of serotonin and dopamine pathways.
In Vitro Studies
A study involving piperazine derivatives demonstrated significant AChE inhibition with varying potency levels across different compounds. The binding affinity at the active site was assessed using molecular docking techniques, showing that structural modifications could enhance inhibitory effects .
In Vivo Studies
Animal models treated with related purine derivatives exhibited improved cognitive performance in memory tasks. The results indicated a correlation between the dosage and the degree of cognitive enhancement, supporting the hypothesis that these compounds could serve as therapeutic agents in cognitive decline .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Key Observations :
- The phenethyl group at position 7 in the target compound increases steric bulk compared to smaller substituents like methyl or butynyl (e.g., in linagliptin). This may enhance CNS penetration but reduce solubility .
Receptor Affinity and Selectivity
Evidence from related compounds suggests that substituents critically influence receptor interactions:
- 5-HT6/D2 Receptor Ligands : Derivatives with 3,7-dimethyl cores and 2,3-dichlorophenylpiperazine (e.g., compounds 5 and 12 in ) exhibit high 5-HT6/D2 affinity. The target compound’s isobutylpiperazine may reduce D2 selectivity compared to chlorinated arylpiperazines but could mitigate off-target effects .
- Kinase Inhibition : Analog 39 (), with a trifluoromethylphenyl group, shows kinase selectivity via steric interactions. The target compound’s phenethyl group may favor different kinase binding pockets .
Therapeutic Potential
- Oncology : Unlike ZINC06444857 (), which targets Eg5 ATPase, the target compound lacks an imidazole moiety critical for Eg5 binding, likely shifting its therapeutic focus .
Pharmacokinetic Properties
- Metabolic Stability : The isobutyl group may slow oxidative metabolism compared to propynyl or hydroxyethyl substituents, extending half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
